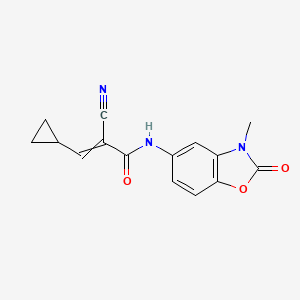

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

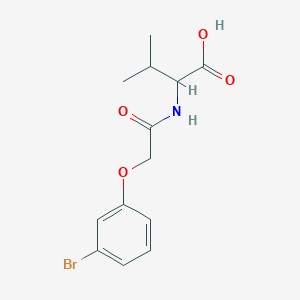

“2-(3-Bromophenoxy)acetic acid” is a compound with the CAS Number: 1798-99-8 . It has a molecular weight of 231.05 . Another related compound is “2-(3-bromophenoxy)acetamide” with the CAS Number: 214210-03-4 . It has a molecular weight of 230.06 .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenoxy)acetic acid” is represented by the InChI Code: 1S/C8H7BrO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) . The structure of “2-(3-bromophenoxy)acetamide” is represented by the InChI Code: 1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) .

Physical And Chemical Properties Analysis

The physical form of “2-(3-Bromophenoxy)acetic acid” is solid and it is stored at room temperature . The same applies to "2-(3-bromophenoxy)acetamide" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

A study on the synthesis of new Schiff bases and thiazolidinone derivatives involved esterification of p-bromo-m-cresol to form 2-(4-bromo-3-methylphenoxy)acetate, followed by a series of reactions leading to compounds with potential antimicrobial activities. These synthesized compounds were evaluated for their antibacterial and antifungal properties, highlighting the relevance of bromophenyl compounds in the development of antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Chemical Modification and Characterization Techniques

The chemical characterization of metabolites from the biological transformation of substances, including brominated analogs like octylphenoxyacetic acid and its brominated analog, has been studied. Techniques such as GC/MS were utilized to identify persistent metabolites in groundwater enrichment cultures, demonstrating the complexity of environmental interactions with bromophenyl compounds (Fujita & Reinhard, 1997).

Role in Advanced Oxidation Processes

The advanced oxidation chemistry of pharmaceuticals, such as acetaminophen, has been explored with systems like UV/H2O2, leading to the identification of various degradation by-products. This research provides insights into the pathways and intermediates formed during the oxidation process, contributing to our understanding of environmental degradation mechanisms and the role of bromophenyl compounds in these reactions (Vogna, Marotta, Napolitano, & d’Ischia, 2002).

Discovery of Novel Hemoglobin Allosteric Modifiers

Research has also focused on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents. Among these, compounds with bromophenyl groups have been identified as strong allosteric effectors of hemoglobin, showcasing their potential in medical applications such as improving oxygen delivery in conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

Safety and Hazards

Eigenschaften

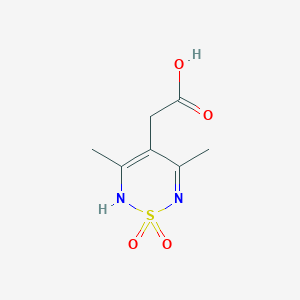

IUPAC Name |

2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-4-9(14)6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLTZDZSTIQYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2668039.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2668041.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2668042.png)

![1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2668054.png)

![4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2668056.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2668057.png)